molecular formula C11H16S2 B7993130 2-(iso-Pentylthio)thiophenol

2-(iso-Pentylthio)thiophenol

Cat. No.: B7993130
M. Wt: 212.4 g/mol
InChI Key: OHUDDWVYHFQYRK-UHFFFAOYSA-N
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Description

2-(iso-Pentylthio)thiophenol is an organosulfur compound with the molecular formula C11H16S2. It features a thiophenol core substituted with an iso-pentylthio group. This compound is part of the thiophene family, which is known for its diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iso-Pentylthio)thiophenol can be achieved through several methods. One common approach involves the copper-catalyzed coupling reaction of aryl iodides with sulfur powder in the presence of potassium carbonate at 90°C in dimethylformamide as the solvent. The coupling mixture is then treated with sodium borohydride or triphenylphosphine to afford the desired aryl thiols .

Industrial Production Methods

Industrial production of thiophenol derivatives often involves large-scale reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(iso-Pentylthio)thiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

2-(iso-Pentylthio)thiophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(iso-Pentylthio)thiophenol involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and interact with cellular membranes, leading to its observed biological effects. The compound’s sulfur atoms play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound with a simpler structure.

    2-Methylthiophenol: A derivative with a methyl group instead of an iso-pentylthio group.

    4-Chlorothiophenol: A halogenated derivative with a chlorine atom.

Uniqueness

2-(iso-Pentylthio)thiophenol is unique due to its iso-pentylthio substitution, which imparts distinct chemical and physical properties compared to other thiophenol derivatives.

Properties

IUPAC Name

2-(3-methylbutylsulfanyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S2/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUDDWVYHFQYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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